

Uncinatone: Application Notes for Induction of G2/M Cell Cycle Arrest

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Uncinatone is a naturally occurring abietane diterpenoid isolated from the roots of Clerodendrum bungei, a plant used in traditional folk medicine.[1][2] Recent studies have demonstrated that **Uncinatone** exhibits moderate cytotoxic and anti-proliferative activities against various cancer cell lines.[1][3] Notably, **Uncinatone** has been identified as an inducer of G2/M phase cell cycle arrest, suggesting its potential as a lead compound for the development of novel anticancer therapeutics.[1][2] These application notes provide a summary of its biological activity and detailed protocols for investigating its effects on the cell cycle.

Quantitative Data Summary

The biological activity of **Uncinatone** has been quantified through cytotoxicity and cell cycle analysis. The following tables summarize the key findings from studies on its effects.

Table 1: Cytotoxicity of **Uncinatone** (IC50 Values)



Cell Line	Cell Type	IC50 (μM)	
B16	Murine Melanoma	6.4	
HGC-27	Human Gastric Cancer 1.2		
HEK-293	Human Embryonic Kidney 5.9		
HeLa	Human Cervical Cancer	4.8	

Data sourced from Liu et al., 2008.[1]

Table 2: Effect of Uncinatone on HeLa Cell Cycle Distribution

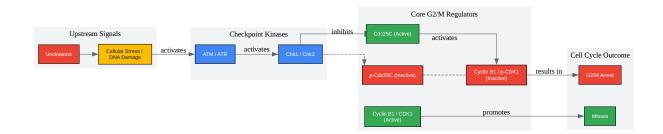
Treatment	G0/G1 Phase (%)	S Phase (%)	G2/M Phase (%)
Control (DMSO)	67.3	21.5	11.2
Uncinatone (5 μM, 24h)	20.7	30.7	48.6

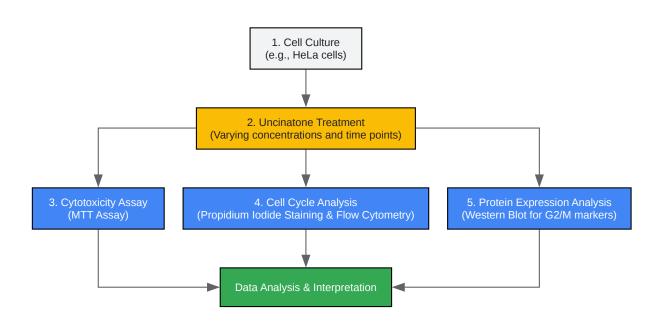
Data sourced from Liu et al., 2008.[1]

Putative Signaling Pathway for G2/M Arrest

While the precise molecular mechanism of **Uncinatone** is still under investigation, G2/M arrest is typically orchestrated by the inhibition of the Cyclin B1/CDK1 complex. DNA damage or cellular stress can trigger a signaling cascade involving ATM/ATR and Chk1/Chk2 kinases, which ultimately leads to the inactivation of the Cdc25C phosphatase. Inactivated Cdc25C cannot remove the inhibitory phosphate groups from CDK1, thus preventing the activation of the Cyclin B1/CDK1 complex and halting the cell's entry into mitosis.







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